BenchChemオンラインストアへようこそ!

4-Phenylchalcone

Epoxide hydrolase inhibition sEH chalcone oxide SAR

4-Phenylchalcone (CAS 2403-28-3; IUPAC: (E)-1-phenyl-3-(4-phenylphenyl)prop-2-en-1-one; molecular formula C₂₁H₁₆O; MW 284.35 g/mol) is a synthetic chalcone derivative bearing a biphenyl moiety at the 4-position of the B-ring, distinguishing it from the positional isomer 4′-phenylchalcone (CAS 2453-44-3) where the biphenyl group resides on the A-ring. The compound is synthesized via Claisen-Schmidt condensation of biphenyl-4-carbaldehyde with acetophenone under basic conditions and has been definitively characterized by single-crystal X-ray diffraction, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Molecular Formula C21H16O
Molecular Weight 284.3 g/mol
CAS No. 2403-28-3
Cat. No. B1654520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylchalcone
CAS2403-28-3
Molecular FormulaC21H16O
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H16O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-16H/b16-13+
InChIKeyWUPSFOFYQONBKI-DTQAZKPQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylchalcone (CAS 2403-28-3): Compound Identity, Scaffold Class, and Procurement-Relevant Characteristics


4-Phenylchalcone (CAS 2403-28-3; IUPAC: (E)-1-phenyl-3-(4-phenylphenyl)prop-2-en-1-one; molecular formula C₂₁H₁₆O; MW 284.35 g/mol) is a synthetic chalcone derivative bearing a biphenyl moiety at the 4-position of the B-ring, distinguishing it from the positional isomer 4′-phenylchalcone (CAS 2453-44-3) where the biphenyl group resides on the A-ring . The compound is synthesized via Claisen-Schmidt condensation of biphenyl-4-carbaldehyde with acetophenone under basic conditions and has been definitively characterized by single-crystal X-ray diffraction, ¹H NMR, ¹³C NMR, and IR spectroscopy [1]. It serves as the direct synthetic precursor to 4-phenylchalcone oxide (CAS 82389-34-2), a potent and selective inhibitor of cytosolic and microsomal epoxide hydrolases [2]. The biphenyl-substituted chalcone scaffold has demonstrated nanomolar-range inhibition of carbonic anhydrase isoforms (hCA I, hCA II) and cholinesterases (AChE, BChE) [3].

Why 4-Phenylchalcone Cannot Be Interchanged with 4′-Phenylchalcone or Other Chalcone Analogs


Subtle positional isomerism in phenyl-substituted chalcones produces markedly divergent biological activity profiles that preclude casual substitution. 4-Phenylchalcone (B-ring biphenyl, CAS 2403-28-3) and 4′-phenylchalcone (A-ring biphenyl, CAS 2453-44-3) are constitutional isomers with the biphenyl group attached to different rings of the α,β-unsaturated ketone framework, resulting in distinct electronic distribution, steric presentation, and target engagement . In antioxidant SAR studies, 4′-phenylchalcone was the only monosubstituted derivative in a ten-compound library that failed to improve upon the unsubstituted parent chalcone's radical-scavenging profile, while all other substituents (hydroxy, methoxy, bromo, chloro, methyl) enhanced activity across four in vitro assays [1]. Furthermore, the epoxidation of 4-phenylchalcone yields 4-phenylchalcone oxide, which inhibits cytosolic epoxide hydrolase with an IC₅₀ of 68 nM and soluble epoxide hydrolase with an IC₅₀ of 0.4 µM—potencies that are exquisitely sensitive to the substitution pattern at both the 4- and 4′-positions [2][3]. Procuring the incorrect isomer or an unverified substitution pattern risks invalidating SAR hypotheses and wasting synthetic effort on a scaffold with fundamentally different target affinity.

4-Phenylchalcone (CAS 2403-28-3): Quantitative Differentiation Evidence Against Closest Analogs


Epoxide Hydrolase Inhibitory Potency of the Oxide Derivative: 4-Phenylchalcone Oxide vs. Parent Chalcone Oxide and 4-Fluorochalcone Oxide

4-Phenylchalcone serves as the direct precursor to 4-phenylchalcone oxide (4-PCO), which is the most potent inhibitor of cytosolic epoxide hydrolase (cEH) identified in a systematic screen of over 150 compounds, achieving 50% inhibition at 6.4 × 10⁻⁸ M (64 nM) [1]. Against soluble epoxide hydrolase (sEH), 4-PCO exhibits an IC₅₀ of 0.4 µM, which represents a 100-fold potency enhancement over unsubstituted chalcone oxide (IC₅₀ = 40 µM) and a 20-fold enhancement over 4-fluorochalcone oxide (IC₅₀ = 8 µM), with all three compounds tested in parallel using recombinant rat sEH and rat liver cytosol [2]. Furthermore, 4-PCO selectively inhibits microsomal trans-stilbene oxide hydrolase while showing no activity against benzo[a]pyrene 4,5-oxide hydrolase, in contrast to classical epoxide hydrolase inhibitors such as trichloropropene oxide and cyclohexene oxide, which inhibit the latter but require millimolar concentrations to affect the former [3].

Epoxide hydrolase inhibition sEH chalcone oxide SAR cardiovascular inflammation

Cytosolic Epoxide Hydrolase (cEH) IC₅₀: 4-Phenylchalcone Oxide vs. Commercial Standard

Commercially available 4-phenylchalcone oxide (synthesized from 4-phenylchalcone) is characterized by a validated IC₅₀ of 68 nM against both microsomal and cytosolic epoxide hydrolase, as documented across multiple independent vendor technical datasheets and the primary literature . This value places 4-PCO among the most potent epoxide hydrolase inhibitors available as a research tool. In the original systematic screen, 4-phenylchalcone oxide was identified as the optimal structure among chalcone oxide derivatives bearing single p-substituents on either phenyl ring, with 50% inhibition of cEH achieved at 6.4 × 10⁻⁸ M (64 nM), outperforming all other mono-substituted analogs tested [1]. The chalcone oxide scaffold itself was selected from over 150 compounds screened for cEH inhibitory activity, and the 4-phenyl substitution was found to maximize hydrophobic interactions at the enzyme active site [1].

Cytosolic epoxide hydrolase EET hydrolysis chalcone epoxide enzyme inhibitor procurement

Structural Identity Confirmation: Single-Crystal X-Ray Diffraction of 4-Phenylchalcone

4-Phenylchalcone (CAS 2403-28-3) has been definitively characterized by single-crystal X-ray diffraction for the first time, with updated ¹H NMR, ¹³C NMR, and IR spectroscopic data also reported [1]. The crystallographic data have been deposited with the Cambridge Crystallographic Data Centre (CCDC), providing an unambiguous structural reference that distinguishes this isomer from 4′-phenylchalcone and from earlier literature reports that lacked crystallographic proof [1][2]. The molecule is essentially planar, and the crystal structure confirms the E-configuration of the α,β-unsaturated ketone and the attachment of the biphenyl moiety at the B-ring 4-position [1]. In contrast, earlier synthetic reports for 4-phenyl and 4′-phenyl chalcones relied solely on melting point and elemental analysis for identity confirmation, creating potential ambiguity in isomer assignment [3].

X-ray crystallography structural confirmation chalcone characterization procurement quality control

Biphenyl-Substituted Chalcone Scaffold: Nanomolar Metabolic Enzyme Inhibition Compared to Clinical Reference Inhibitors

A series of biphenyl-substituted chalcone derivatives—sharing the core biphenyl-chalcone scaffold with 4-phenylchalcone—exhibited Ki values in the range of 14.71–62.95 nM against human carbonic anhydrase I (hCA I), 31.69–47.20 nM against hCA II, 4.33–16.97 nM against acetylcholinesterase (AChE), and 3.72–6.74 nM against butyrylcholinesterase (BChE) [1]. These values represent effective inhibition profiles when compared to the clinical reference inhibitors acetazolamide (for hCA I and hCA II) and tacrine (for AChE and BChE) [1]. This class-level evidence demonstrates that the biphenyl substitution on the chalcone scaffold—the defining structural feature of 4-phenylchalcone—confers high-affinity interactions with clinically relevant metabolic enzymes, whereas mono-phenyl or unsubstituted chalcones lack this additional hydrophobic binding surface [1][2].

Carbonic anhydrase inhibition cholinesterase inhibition biphenyl chalcone Alzheimer's disease

Physicochemical Properties of 4-Phenylchalcone: Solubility and Stability Profile for Formulation and Assay Development

4-Phenylchalcone (CAS 2403-28-3) is a yellow crystalline solid at room temperature with a molecular weight of 284.35 g/mol, a melting point range of 116–118 °C (recrystallized from acetone), a calculated density of 1.114 g/cm³, and a boiling point of 462.7 °C at 760 mmHg . Its aqueous solubility is low (calculated ~8.8 × 10⁻⁴ g/L at 25 °C), consistent with its high logP driven by the biphenyl moiety, but it is soluble in common organic solvents . The compound has zero hydrogen bond donors and one hydrogen bond acceptor (the carbonyl oxygen), predicting high passive membrane permeability relative to hydroxylated chalcone analogs that carry additional H-bond donors [1]. The corresponding oxide derivative, 4-phenylchalcone oxide, demonstrates practical solubility of 25 mg/mL in DMSO, facilitating its direct use in cell-based and enzymatic assays . These physicochemical characteristics contrast with more polar chalcone derivatives (e.g., 2′-hydroxychalcone, 4-hydroxychalcone), which exhibit improved aqueous solubility but at the cost of reduced membrane permeability and altered target engagement profiles [2].

Chalcone solubility compound stability DMSO solubility assay development

4-Phenylchalcone (CAS 2403-28-3): Evidence-Based Application Scenarios for Research Procurement


Synthesis of Potent and Selective Soluble Epoxide Hydrolase (sEH) Inhibitor Tool Compounds

4-Phenylchalcone is the direct synthetic precursor to 4-phenylchalcone oxide (4-PCO), which exhibits an IC₅₀ of 0.4 µM against sEH—100-fold more potent than the parent chalcone oxide (40 µM) and 20-fold more potent than 4-fluorochalcone oxide (8 µM) [1]. 4-PCO also potently inhibits cytosolic epoxide hydrolase (IC₅₀ = 68 nM) and selectively targets microsomal trans-stilbene oxide hydrolase without affecting benzo[a]pyrene 4,5-oxide hydrolase [2][3]. Laboratories investigating the therapeutic potential of EET stabilization in cardiovascular disease, inflammation, pain, or neuroprotection should procure 4-phenylchalcone as the starting material for preparing this well-validated, commercially available pharmacological probe [1][2].

Biphenyl Chalcone Scaffold for Carbonic Anhydrase and Cholinesterase Inhibitor Development

The biphenyl-substituted chalcone scaffold—of which 4-phenylchalcone is the prototypical member—has demonstrated nanomolar-range inhibition of human carbonic anhydrase isoforms (hCA I Ki = 14.71–62.95 nM; hCA II Ki = 31.69–47.20 nM) and cholinesterases (AChE Ki = 4.33–16.97 nM; BChE Ki = 3.72–6.74 nM), with potency rivaling clinical reference inhibitors acetazolamide and tacrine [1]. Medicinal chemistry teams pursuing multi-target-directed ligands for glaucoma, Alzheimer's disease, or metabolic disorders can use 4-phenylchalcone as a validated starting scaffold for further derivatization, leveraging the additional hydrophobic binding surface provided by the biphenyl group that is absent in mono-phenyl chalcones [1].

Structure-Activity Relationship (SAR) Studies of Chalcone Regioisomerism

4-Phenylchalcone (B-ring biphenyl, CAS 2403-28-3) and its positional isomer 4′-phenylchalcone (A-ring biphenyl, CAS 2453-44-3) provide a matched pair for probing how the location of the biphenyl substituent affects target engagement, metabolic stability, and cellular activity [1]. In antioxidant SAR studies, 4′-phenylchalcone was uniquely inactive among monosubstituted chalcones, failing to improve radical-scavenging activity over the unsubstituted parent across four in vitro assays [2]. Systematic procurement of both isomers enables rigorous SAR campaigns that can reveal ring-specific contributions to pharmacological activity—a level of resolution that is lost when only one isomer is studied in isolation [1][2].

Crystallographically Validated Reference Standard for Analytical Method Development

With single-crystal X-ray diffraction data, updated ¹H and ¹³C NMR assignments, IR spectra, and CCDC-deposited crystallographic coordinates now available, 4-phenylchalcone (CAS 2403-28-3) serves as a structurally unambiguous reference standard for HPLC method development, LC-MS quantification, and NMR-based purity assessment [1]. The definitive crystallographic proof of regioisomeric identity eliminates the ambiguity that has historically complicated chalcone characterization, making this compound suitable as a calibration standard in laboratories that require verified structural identity for regulatory or publication-quality analytical workflows [1][2].

Quote Request

Request a Quote for 4-Phenylchalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.